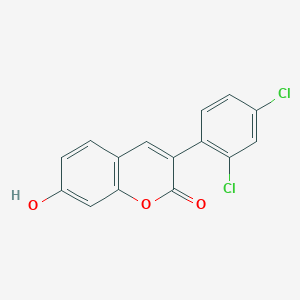

3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

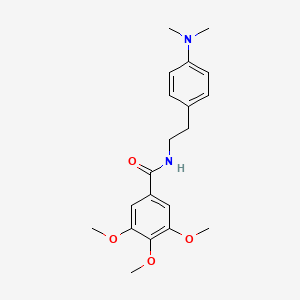

“3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one” is a chemical compound that contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . The compound also contains a 2,4-dichlorophenyl group, which is a derivative of phenol containing two chlorine atoms .

Synthesis Analysis

The synthesis of dichlorophenyl substituted 3-hydroxy-chromen-4-one derivatives has been reported in the literature . The solid-state architecture of these isomers is quite different due to the large influence of the Cl-substituents on the dihedral angle between the phenyl and chromenone rings .

Molecular Structure Analysis

The molecular structure of “3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one” has been characterized using X-ray characterization, Hirshfeld surface analysis, and DFT calculations . The different assemblies and synthons have been studied using Hirshfeld surface analysis and by computing their interaction energies and different contributions (electrostatic, polarization, dispersion, and repulsion) .

科学的研究の応用

Antibacterial Properties

- Antibacterial Activity: One compound structurally similar to 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one, specifically 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, has been identified as a potent antibacterial agent. Its design intends to act as a pro-drug, releasing a lethal species specifically within target anaerobic bacterial cells (Dickens et al., 1991).

Enzymatic Activity in Bioremediation

- Degradation of Environmental Pollutants: An enzyme known as 2,4-Dichlorophenol hydroxylase, which is involved in the degradation of 2,4-dichlorophenoxyacetic acid, a compound related to 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one, has been studied for its role in bioremediation. This enzyme is key in the hydroxylation step of degradation in bacteria, demonstrating the potential of related compounds in environmental clean-up processes (Beadle & Smith, 1982).

Molecular Structure Analysis

- Crystal Structure Analysis: The compound 3-(2,4-Dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one, closely related to 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one, has been synthesized and its crystal structure determined. This type of structural analysis contributes to understanding the molecular properties and potential applications of related compounds (Zhao et al., 2009).

Inhibitory Activity in Biological Systems

- Respiratory Chain Inhibition in Yeasts: 3-(3,4-dichlorophenyl)-1,1-dimethylurea, a derivative of the compound , has been shown to inhibit the transport of electrons between cytochromes b and c1 in the respiratory chain of Saccharomyces cerevisiae, suggesting potential applications in studying and influencing metabolic pathways in yeasts and possibly other organisms (Convent & Briquet, 1978).

Photochemical and Photocatalytic Studies

- Photochemical Reactions: 2,4-Dichlorophenol, a structurally related compound, has been extensively studied in photocatalyzed oxidation processes. These studies indicate the potential of 3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one in similar photocatalytic applications, particularly in environmental remediation contexts (Tang & Huang, 1995).

特性

IUPAC Name |

3-(2,4-dichlorophenyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2O3/c16-9-2-4-11(13(17)6-9)12-5-8-1-3-10(18)7-14(8)20-15(12)19/h1-7,18H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLCJPSUKHSVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dichlorophenyl)-7-hydroxychromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2436089.png)

![1-[2-[(2-Methylbenzimidazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2436094.png)

![5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2436098.png)

![N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2436105.png)